molecular formula C15H17O6P B12095504 Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate

Cat. No.: B12095504
M. Wt: 324.26 g/mol
InChI Key: KIZVECBERHNAHK-CABCVRRESA-N
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Description

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate ( 1176448-22-8) is a high-purity chiral phosphonate ester supplied at 95% purity for research and development applications. With a molecular formula of C15H17O6P and a molecular weight of 324.27 g/mol, this compound serves as a critical synthetic intermediate in organic and medicinal chemistry . Its primary research value lies in its role as a precursor for the synthesis of fosfomycin analogues, which are epoxide-based antimicrobial agents . The defined (1S,2R) stereochemistry of the 1,2,3-trihydroxypropyl chain is essential for studying structure-activity relationships in drug discovery. Researchers utilize this phosphonate ester in key transformations, such as intramolecular Williamson ether synthesis, to construct the epoxide ring characteristic of fosfomycin and its derivatives . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Properties

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol

InChI

InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1

InChI Key

KIZVECBERHNAHK-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Phosphonylation of Carboxylic Acid Derivatives

A widely reported method involves the reaction of substituted carboxylic acid anilides with triethylphosphite in the presence of nickel catalysts (NiCl₂ or NiBr₂). This approach yields ortho-acylamido-benzenephosphonic acid esters, which can be functionalized to introduce the trihydroxypropyl moiety . The mechanism proceeds via nickel(0) intermediates that insert into carbon-halogen bonds, enabling regioselective phosphorylation. For example, 2-fluoro-4,6-dibromoacetanilide reacts selectively at the 6-position under NiBr₂ catalysis, demonstrating the method’s directional specificity .

Reaction Conditions

  • Catalyst : NiCl₂ or NiBr₂ (5–10 mol%)

  • Solvent : Anhydrous toluene

  • Temperature : 80–100°C

  • Yield : 45–68% (substrate-dependent)

Limitations :

  • Sensitivity to electron-withdrawing substituents on the aromatic ring.

  • Requires anhydrous conditions to prevent hydrolysis of triethylphosphite.

Staudinger/Arbuzov Rearrangement of γ-Azido-α-Diazo-β-Keto Esters

The tandem Staudinger/Arbuzov rearrangement offers a route to α-diazo-β-keto phosphonates, which can be reduced to introduce the trihydroxypropyl group. γ-Azido-α-diazo-β-keto esters react with trimethylphosphite at room temperature, forming γ-(dimethylphosphorylamino)-α-diazo-β-keto esters in 72–85% yield . Subsequent hydrogenolysis of the diazo group and stereoselective reduction of the keto group yields the (1S,2R)-trihydroxypropyl configuration.

Key Steps :

  • Staudinger Reaction :

    RC(O)C(N2)CO2Et+P(OMe)3RC(O)C(N=P(OMe)3)CO2Et\text{RC(O)C(N}_2\text{)CO}_2\text{Et} + \text{P(OMe)}_3 \rightarrow \text{RC(O)C(N=P(OMe)}_3\text{)CO}_2\text{Et}
  • Arbuzov Rearrangement :

    RC(O)C(N=P(OMe)3)CO2EtRC(O)C(PO(OMe)2)NHCO2Et\text{RC(O)C(N=P(OMe)}_3\text{)CO}_2\text{Et} \rightarrow \text{RC(O)C(PO(OMe)}_2\text{)NHCO}_2\text{Et}

Advantages :

  • Mild reaction conditions (25°C, 12–24 hours).

  • High chemoselectivity for diazo groups over other functional groups.

Cyclocondensation with Diamines and Phosphorus Reagents

Cyclocondensation of diamines with phosphorus trichloride (PCl₃) or phenyl dichlorophosphine (PhPCl₂) generates diazaphosphole intermediates, which can be hydrolyzed to phosphonate esters. For example, reaction of 1,2-diaminopropane with PhPCl₂ in toluene produces a phenyl diazaphosphole, which undergoes oxidative hydrolysis with H₂O₂ to yield diphenyl phosphonate derivatives . Introducing glycerol-derived diastereomers during hydrolysis enables access to the (1S,2R)-trihydroxypropyl side chain.

Typical Protocol :

  • Cyclocondensation :

    • Diamine + PhPCl₂ (1:1 molar ratio), NEt₃, toluene, 0°C → RT.

  • Oxidative Hydrolysis :

    • Intermediate + 30% H₂O₂, THF/H₂O (3:1), 50°C, 6 hours.

Yield : 50–60% after purification by silica chromatography.

Transphosphorylation with N-Acylbenzotriazoles

N-Acylbenzotriazoles serve as acylating agents in transphosphorylation reactions with diazomethyl anions, producing α-diazo-β-keto phosphonates . For instance, treatment of N-(o-amino-acyl)benzotriazoles with diphenyl phosphite under basic conditions induces a transphosphorylation cascade, yielding diazoacetyl phenylphosphoramidates. Subsequent reduction and stereochemical resolution afford the target compound.

Reaction Optimization :

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dichloromethane

  • Time : 8–12 hours

  • Yield : 55–70%

Challenges :

  • Competing side reactions (e.g., over-acylation).

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Scalability Key Advantage
Nickel-Catalyzed45–68ModerateModerateRegioselective C–P bond formation
Staudinger/Arbuzov72–85HighHighMild conditions, high chemoselectivity
Cyclocondensation50–60LowLowAccess to heterocyclic intermediates
Transphosphorylation55–70ModerateModerateVersatile acylating agents

Critical Insights :

  • The Staudinger/Arbuzov method provides the highest yields and stereochemical control, making it preferable for gram-scale synthesis.

  • Nickel-catalyzed phosphorylation is ideal for substrates with halogenated aromatic rings but suffers from moderate scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for more complex molecules. It is utilized in various organic synthesis reactions due to its ability to participate in oxidation, reduction, and substitution reactions.
  • Catalyst Development : Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is explored for its potential as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Mechanisms : The compound is employed in studies focusing on enzyme mechanisms and protein interactions. Its phosphonate group can mimic phosphate groups, allowing it to modulate enzymatic activities involved in phosphorylation processes. This interaction is crucial for understanding various biochemical pathways .
  • Inhibitor Studies : Research indicates that derivatives of diphenyl phosphonates can act as selective inhibitors for specific proteases like granzyme A and K. These inhibitors have potential therapeutic applications in treating diseases where these enzymes play a role .

Medicine

  • Drug Delivery Systems : Investigations are underway to assess the compound's viability as a drug delivery agent. Its ability to interact with biological molecules suggests it could facilitate targeted delivery of therapeutic agents.
  • Therapeutic Applications : Ongoing research evaluates its effectiveness in various therapeutic contexts, including cancer treatment and enzyme-related diseases.

Case Studies

StudyApplicationFindings
Synthesis of Phosphonate EstersInhibitors for ProteasesIdentified potent inhibitors for granzyme A (e.g., Cbz-Thr-(4-AmPhGly)P(OPh)2) with high specificity .
Enzyme Interaction StudiesMechanistic InsightsDemonstrated that diphenyl phosphonates can mimic phosphate groups to modulate enzyme activity.
Drug Delivery ResearchTargeted TherapyExplored potential for improving drug delivery mechanisms through phosphonate interactions with cellular receptors.

Mechanism of Action

The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl (1S,2R)-1,2,3-Tri(N-Boc-amino)propylphosphonate

  • Structural Features: Shares the (1S,2R)-trihydroxypropyl backbone but incorporates three N-Boc-protected amino groups and diethyl phosphonate esters.
  • Synthesis : Prepared via aziridine ring-opening with trimethylsilylazide (TMSN₃) and subsequent Boc protection, yielding 67% isolated product .
  • Key Properties :
    • Melting point: 126–128°C
    • IR peaks: 3380 cm⁻¹ (N–H stretch), 1697 cm⁻¹ (C=O stretch)
    • NMR: δ 5.58 ppm (HNCHP), δ 1.47 ppm (Boc groups) .

(1S,2R)-(1,2,3-Trihydroxypropyl)phosphonic Acid

  • Structural Features : Lacks phenyl/ethyl ester groups; contains a free phosphonic acid moiety.
  • Synthesis : Derived from hydrolysis of the corresponding phosphonate ester under acidic conditions (HCl/dioxane, 80°C, 48 h) .
  • Key Properties :
    • Water-soluble due to the polar phosphonic acid group.
    • Optical rotation: [α]D²⁰ = −65° (c = 2, CHCl₃) .

Chlorhexidine Oxazinone Analog [(5R,6S)-6-(1R,2R-Trihydroxypropyl)]

  • Structural Features: Contains a trihydroxypropyl group but integrated into an oxazinone ring system.
  • Key Properties: Molecular weight: 330.72 g/mol Bioactivity: Exhibits antimicrobial properties, linked to its chlorophenyl and oxazinone moieties .
  • Contrast : Unlike the phosphonate, this compound’s bioactivity derives from its heterocyclic structure rather than phosphorus-based interactions.

2,3-Dihydroxypropyl Phosphate Derivatives

  • Example: 2,3-Dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate .
  • Structural Features: Combines a trihydroxypropyl group with a tetrahydropyran ring and phenolic ether.
  • Applications : Marketed for glycosidase inhibition but lacks commercial availability due to synthetic complexity .

Comparative Data Table

Compound Name Backbone Structure Key Functional Groups Melting Point (°C) Optical Rotation ([α]D) Bioactivity/Applications
Diphenyl [(1S,2R)-1,2,3-Trihydroxypropyl]phosphonate (1S,2R)-Trihydroxypropyl Diphenyl phosphonate Not reported Not reported Chiral catalyst precursor
Diethyl (1S,2R)-Tri(N-Boc-amino)propylphosphonate (1S,2R)-Trihydroxypropyl Diethyl phosphonate, N-Boc 126–128 +16.2 (CHCl₃) Peptide mimetics
(1S,2R)-Trihydroxypropylphosphonic Acid (1S,2R)-Trihydroxypropyl Phosphonic acid Not reported −65 (CHCl₃) Chelation, enzyme inhibition
Chlorhexidine Oxazinone Analog Oxazinone ring Trihydroxypropyl, chlorophenyl Not reported Not reported Antimicrobial

Key Research Findings

  • Synthetic Efficiency : Diethyl derivatives achieve higher yields (67%) compared to diphenyl analogs, where steric hindrance from phenyl groups may reduce reaction efficiency .
  • Biological Relevance : Phosphonic acid derivatives exhibit stronger metal-binding capacity, while phosphonate esters (e.g., diphenyl/diethyl) are more lipophilic, enhancing membrane permeability .
  • Chirality Impact: The (1S,2R) configuration in phosphonates correlates with enhanced enantioselectivity in catalysis, contrasting with racemic mixtures of non-chiral analogs .

Biological Activity

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity associated with this compound, summarizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

This compound features a phosphonate group attached to a trihydroxypropyl moiety. The presence of the phosphonate group is significant as it enhances the compound's interactions with biological targets.

Biological Activity Overview

The biological activities of diphenyl phosphonates, including this compound, have been investigated primarily in the context of enzyme inhibition and anticancer properties.

Enzyme Inhibition

  • Protease Inhibition : Research has shown that diphenyl phosphonates can act as inhibitors for various proteases. A study synthesized several diphenyl phosphonate esters and evaluated their inhibitory effects on trypsin-like proteases such as granzyme A and K. Among these compounds, certain derivatives exhibited high specificity and potency against granzyme A with second-order rate constants reaching up to 3650 M1^{-1}s1^{-1} for the most effective inhibitors .
  • Cytotoxicity : Another aspect of biological activity involves the cytotoxic effects on cancer cells. Compounds similar to diphenyl phosphonates have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), outperforming standard treatments like Tamoxifen in some cases . This suggests that modifications in the phosphonate structure can lead to enhanced anticancer activity.

Study 1: Synthesis and Evaluation of Inhibitors

A comprehensive study synthesized various diphenyl phosphonate esters and evaluated their inhibitory effects on granzyme A and K. The findings indicated that specific structural modifications could lead to selective inhibition of these enzymes. For example:

CompoundInhibition Rate (kobs/[I])Target Enzyme
Cbz-Thr-(4-AmPhGly)P(OPh)₂2220 M1^{-1}s1^{-1}Granzyme A
Cbz-LysP(OPh)₂89 M1^{-1}s1^{-1}Mast Cell Tryptase

These results underscore the potential of diphenyl phosphonates in therapeutic applications targeting specific proteases involved in disease processes .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related diphenyl compounds against breast cancer cells. The study revealed that:

  • Compounds exhibited high cytotoxicity against MCF-7 cells.
  • The addition of specific side chains enhanced the efficacy compared to traditional drugs like Tamoxifen.

The results indicated that structural modifications could significantly impact the biological activity of these compounds .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or cellular pathways:

  • Enzyme Interaction : The phosphonate group may mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on target enzymes.
  • Cellular Uptake : Variations in the chemical structure can influence the compound's ability to penetrate cellular membranes, affecting its overall bioavailability and therapeutic efficacy .

Q & A

How can the stereochemical configuration of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate be experimentally validated?

Methodological Answer:
The stereochemistry of this compound can be confirmed using X-ray crystallography , as demonstrated in studies of structurally similar phosphonates (e.g., rac-(1S,2R)-Diethyl 6-hydroxy-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromen-2-yl]phosphonate, where monoclinic crystal parameters were resolved . Additionally, chiral HPLC coupled with NMR spectroscopy (e.g., 31^{31}P NMR) is critical for verifying enantiopurity. For example, asymmetric synthesis of analogous phosphonates achieved δP values of ~20.9 ppm in 31^{31}P NMR, with optical rotations ([α]D20_{D}^{20}) reported for stereoisomers .

What synthetic strategies are optimal for enantioselective preparation of this compound?

Methodological Answer:
Enantioselective synthesis can leverage aziridine ring-opening followed by hydrogenolysis , as shown in the synthesis of N-Boc-protected 1,2,3-triaminopropylphosphonates. Key steps include:

  • Chiral auxiliary use : Protecting groups (e.g., Boc) ensure stereochemical control during phosphorylation.
  • Acid-catalyzed hydrolysis : Prolonged treatment with HCl/dioxane at 80°C for 48 hours enables stereoretentive deprotection .
  • Phosphorus coupling : Diethyl phosphite reacts with chiral epoxides under Mitsunobu conditions to retain configuration . Reported yields for similar processes range from 40–50%, with purity confirmed via TLC and IR spectroscopy .

How does the (1S,2R) stereochemistry influence biological activity in enzyme inhibition studies?

Methodological Answer:
The stereochemistry directly impacts interactions with enzymes. For example:

  • S1P receptor modulation : Studies on FTY720 phosphonate enantiomers revealed that (R)-enantiomers activate ERK and enhance endothelial barrier function, while (S)-enantiomers disrupt it .
  • Enzyme stereoselectivity : The (1S,2R) configuration may align with active-site residues in kinases or phosphatases, as seen in neopterin derivatives where the trihydroxypropyl group participates in redox signaling .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational modeling (e.g., CC-DPS QSPR platforms) can predict binding affinities based on stereoelectronic properties .

What analytical methods are recommended to assess stability and degradation pathways under varying conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS . TCI America’s safety data sheets emphasize avoiding oxidation and moisture to prevent decomposition .
  • Thermogravimetric analysis (TGA) : Determines thermal stability; phosphonates with similar structures decompose above 200°C .
  • Ecotoxicity profiling : Use OECD 301 guidelines to evaluate hydrolysis products, as phosphorus oxides and nitro derivatives may form under acidic conditions .

How can researchers resolve contradictions in reported biological activities of phosphonate analogs?

Methodological Answer:

  • Meta-analysis of receptor binding assays : Compare IC50_{50} values across studies using standardized assays (e.g., S1P1R/S1P3R binding in HEK293 cells) .
  • Control for stereochemical impurities : Even 5% enantiomeric excess can skew results; use chiral columns (e.g., Chiralpak AD-H) to verify purity .
  • Cross-validate with knock-out models : For example, S1P receptor-null cells can isolate off-target effects .

What are the applications of this compound in developing enzyme probes or agrochemical precursors?

Methodological Answer:

  • Enzyme probes : The phosphonate group mimics phosphate transition states, making it suitable for alkaline phosphatase inhibition assays . Adjust substituents (e.g., nitro or hydroxyl groups) to modulate binding kinetics .
  • Agrochemical intermediates : React with chlorinated phenols to form flame retardants or with nitroalkenes for herbicide precursors. Stability in organic solvents (e.g., dioxane) enables scalable coupling .

What precautions are critical for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage : Keep at –20°C under argon, as recommended for hygroscopic phosphonates. TCI America advises against long-term storage due to hydrolysis risks .
  • Safety protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per EPA guidelines .

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